Ciliatamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

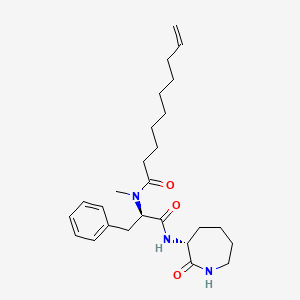

Ciliatamide A is a lipopeptide that contains N-methylphenylalanine and lysine as the amino acid residues linked to a dec-9-enoyl moiety via an amide linkage (the R,R stereoisomer). It is isolated from the deep sea sponge Aaptos ciliata and exhibits antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is a member of caprolactams and a lipopeptide. It derives from a dec-9-enoic acid.

Aplicaciones Científicas De Investigación

Chemical Applications

Ciliatamide A serves as a model compound for studying lipid oxidation and membrane dynamics. Its structure allows researchers to investigate how lipid molecules behave in biological membranes, which is crucial for understanding cell signaling and membrane integrity.

| Property | Details |

|---|---|

| Chemical Structure | Lipopeptide with N-methylphenylalanine and lysine residues |

| Role in Research | Model for lipid oxidation and membrane studies |

Biological Applications

In biological research, this compound has been implicated in cell signaling pathways. Its ability to integrate into cellular membranes influences membrane fluidity and function, which is essential for various cellular processes. The compound's unique structure allows it to interact with membrane proteins, thereby modulating their activity.

Medicinal Applications

This compound has shown potential anti-inflammatory and cardioprotective effects. Studies indicate that the presence of eicosapentaenoic acid within its structure may contribute to these properties. Furthermore, this compound exhibits significant antileishmanial activity , making it a promising candidate for developing new treatments against leishmaniasis.

| Activity | Details |

|---|---|

| Antileishmanial | Demonstrated significant efficacy against leishmaniasis |

| Anti-inflammatory | Potential mechanisms involving lipid mediators |

| Cardioprotective | Effects linked to eicosapentaenoic acid |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the formulation of liposomes for drug delivery systems. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their delivery to target sites within the body. The incorporation of this compound into liposomal formulations can improve the stability and efficacy of therapeutic agents.

Case Studies

- Total Synthesis and Stereochemical Revision

- Biological Evaluation

- Isolation from Marine Sources

Propiedades

Fórmula molecular |

C26H39N3O3 |

|---|---|

Peso molecular |

441.6 g/mol |

Nombre IUPAC |

N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide |

InChI |

InChI=1S/C26H39N3O3/c1-3-4-5-6-7-8-12-18-24(30)29(2)23(20-21-15-10-9-11-16-21)26(32)28-22-17-13-14-19-27-25(22)31/h3,9-11,15-16,22-23H,1,4-8,12-14,17-20H2,2H3,(H,27,31)(H,28,32)/t22-,23-/m1/s1 |

Clave InChI |

UNVIKJZRLTXMOH-DHIUTWEWSA-N |

SMILES isomérico |

CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O)C(=O)CCCCCCCC=C |

SMILES canónico |

CN(C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O)C(=O)CCCCCCCC=C |

Sinónimos |

ciliatamide A ciliatamide D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.